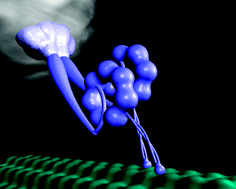Multiscale approaches for studying energy transduction in dynein
Physical Chemistry Chemical Physics Pub Date: 2009-05-15 DOI: 10.1039/B902028D
Abstract
Cytoplasmic dynein is an important motor that drives all minus-end directed movement along microtubules. Dynein is a complex motor whose processive motion is driven by ATP-hydrolysis. Dynein’s run length has been measured to be several millimetres with typical velocities in the order of a few nanometres per second. Therefore, the average time between steps is a fraction of a second. When this time scale is compared with typical time scales for protein side chain and backbone movements (∼10−9 s and ∼10−5 s, respectively), it becomes clear that a multi-timescale modelling approach is required to understand energy transduction in this


Recommended Literature
- [1] ZnO decorated Sn3O4 nanosheet nano-heterostructure: a stable photocatalyst for water splitting and dye degradation under natural sunlight
- [2] High performance Pt/Ti3O5Mo0.2Si0.4 electrocatalyst with outstanding methanol oxidation activity†
- [3] Non-covalent sp3 carbon bonding with ArCF3 is analogous to CH–π interactions†
- [4] Sensing the framework state and guest molecules in MIL-53(Al) via the electron paramagnetic resonance spectrum of VIV dopant ions†
- [5] Fluid release pressure for nanochannels: the Young–Laplace equation using the effective contact angle†
- [6] A non-heme dinuclear iron(ii) complex containing a single, unsupported hydroxo bridge†‡
- [7] Porous and hollow metal-layer@SiO2 nanocomposites as stable nanoreactors for hydrocarbon selective oxidation†
- [8] Biogenic synthesis of novel nanomaterials and their applications
- [9] Inside front cover
- [10] eMethylsorb: rapid quantification of DNA methylation in cancer cells on screen-printed gold electrodes










